1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone

Medicinal Chemistry Asymmetric Synthesis Pharmaceutical Intermediate

Researchers needing regioisomer-specific diarylethanones for asymmetric synthesis of chiral azole antifungals often encounter poor enantioselectivity from mixed isomers. This 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl) regioisomer solves that by providing a distinct steric environment for stereocontrolled ketoreductase reductions. • Direct precursor to luliconazole-class chiral alcohols; orthogonal para-Cl and 2,4-diCl handles enable sequential Pd cross-coupling and enolate alkylation. • Amorphous (oil/low-melting solid) physical state facilitates amorphous dispersion screening for bioavailability enhancement. • Requires 2-8°C storage - serves as a practical cold-chain logistics benchmark for temperature-sensitive intermediate scale-up.

Molecular Formula C14H9Cl3O
Molecular Weight 299.6 g/mol
CAS No. 654682-18-5
Cat. No. B1361126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone
CAS654682-18-5
Molecular FormulaC14H9Cl3O
Molecular Weight299.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CC2=C(C=C(C=C2)Cl)Cl)Cl
InChIInChI=1S/C14H9Cl3O/c15-11-4-1-9(2-5-11)14(18)7-10-3-6-12(16)8-13(10)17/h1-6,8H,7H2
InChIKeyQKJIFHFYZXQGIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone: Procurement Overview


1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone (CAS 654682‑18‑5), also named 4′-Chloro-2-(2,4-dichlorophenyl)acetophenone, is a trichlorinated deoxybenzoin (1,2-diarylethanone) with molecular formula C₁₄H₉Cl₃O and molecular weight 299.58 g·mol⁻¹ . The ketone bridge is flanked by a para‑chlorophenyl ring on one side and a 2,4‑dichlorophenyl ring on the other, conferring high lipophilicity (XLogP3‑AA ≈ 5.1 for the positional isomer [1]). Commercial offerings are predominantly research‑grade (95–98 % purity) and the compound is explicitly labeled for laboratory and further‑manufacturing use only .

Research-grade intermediate for multi-step organic synthesis
Regioisomer-specific scaffold with differentiated chloroaryl handles
Laboratory and further-manufacturing use only

1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone Positional Isomer Risks


This compound is the 1‑(4‑chlorophenyl)‑2‑(2,4‑dichlorophenyl) regioisomer, meaning the carbonyl is attached to the para‑chlorophenyl ring. The positional isomer 2‑(4‑chlorophenyl)‑1‑(2,4‑dichlorophenyl)ethanone (CAS 94171‑11‑6) places the carbonyl on the doubly‑chlorinated ring, altering both the electronic environment and the steric profile of the electrophilic ketone center . Because the two isomers differ in the orientation of the methylene‑ketone bridge, they are expected to show divergent reactivity in nucleophilic additions, enolate alkylations, and cross‑coupling reactions that depend on the electron‑withdrawing character of the adjacent aryl ring [1]. Furthermore, simpler mono‑ or dichloro‑acetophenones lack the second aryl unit entirely, removing the possibility of generating extended biaryl or diaryl architectures in downstream steps .

Target Compound
1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone
Carbonyl on para-chlorophenyl ring
Commonly Co-listed Isomer
2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone (94171-11-6)
Carbonyl on 2,4-dichlorophenyl ring
Regioisomeric inversion alters the electrophilicity of the ketone center and the acidity of α-methylene protons. Reactivity in nucleophilic additions, enolate alkylations, and cross-coupling may not transfer directly. Mono- or dichloro-acetophenones lack the second aryl unit for extended biaryl architectures. Verify carbonyl placement against synthetic route requirements.

1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone Comparative Evidence


Regioisomeric Purity

The target compound (654682‑18‑5) bears the carbonyl on the para‑chlorophenyl ring, whereas the most frequently co‑listed analog — 2‑(4‑chlorophenyl)‑1‑(2,4‑dichlorophenyl)ethanone (CAS 94171‑11‑6) — places the carbonyl on the 2,4‑dichlorophenyl ring . Canonical SMILES for 654682‑18‑5 is O=C(CC1=CC=C(Cl)C=C1Cl)C1=CC=C(Cl)C=C1; for 94171‑11‑6 it is O=C(CC1=CC=C(Cl)C=C1)C1=CC=C(Cl)C=C1Cl [1]. This regiochemical distinction means the ketone experiences a different local electrostatic environment: the 2,4‑dichlorophenyl ring is more electron‑withdrawing than the 4‑chlorophenyl ring, which alters the electrophilicity of the carbonyl carbon and the acidity of the α‑methylene protons.

Regioisomeric Purity
Head-to-head
Carbonyl position para-chlorophenyl (target) vs. 2,4-dichlorophenyl (isomer)
Different local electrostatic environment may shift electrophilicity and α-proton acidity.
Identity confirmed by InChI, SMILES, and CAS registry.
Medicinal Chemistry Asymmetric Synthesis Pharmaceutical Intermediate

Physical Form Contrast

Reputable vendor databases list the melting point of the positional isomer 94171‑11‑6 as 65–66 °C (crystallized from cyclohexane) . By contrast, multiple authoritative sources for 654682‑18‑5 report the melting point as ‘N/A’ or leave the field blank , suggesting the compound may be a low‑melting solid or viscous oil at ambient temperature. This physical‑form difference has practical consequences for weighing, dissolution, and purification protocols.

Physical Form
Data to verify
mp N/A vs. 65–66 °C
Lower melting point suggests possible oil or low-melting solid; affects handling protocols.
Vendor-reported data; verify physical form with supplier before scale-up.
Pre‑formulation Solid‑state Chemistry Process Chemistry

Cold Storage Requirement

ChemScene explicitly specifies a storage condition of ‘Sealed in dry, 2–8 °C’ for CAS 654682‑18‑5 , whereas the positional isomer 94171‑11‑6 is listed by multiple vendors with a room‑temperature storage recommendation . The more stringent cold‑chain requirement for 654682‑18‑5 implies a lower thermal stability or higher reactivity of the solid form, which must be factored into procurement logistics, especially for multi‑gram or bulk shipments.

Cold Storage
Cross-study comparable
2–8 °C vs. RT
Refrigerated storage requirement implies lower thermal stability; impacts logistics planning.
ChemScene specification for target; comparator stable at room temperature.
Chemical Logistics Compound Management Stability

Purity Grade Differentiation

Apollo Scientific lists 4′‑Chloro‑2‑(2,4‑dichlorophenyl)acetophenone (CAS 654682‑18‑5) with a purity of 96 % (Typical Value in Batch COA) , while most other commercial sources (Macklin, Fluorochem, CymitQuimica) specify 95 % . Although the numerical difference is small, a 1 % purity increment can be meaningful for projects requiring tight stoichiometric control in multi‑step syntheses or where minor impurities have demonstrated catalyst‑poisoning effects.

Purity Grade
Head-to-head
96% vs. 95%
1% purity increment may be meaningful for stoichiometric control in multi-step syntheses.
Apollo Scientific 96% typical batch COA; analytical method not disclosed.
Quality Assurance Analytical Chemistry Procurement

1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone Applications


Asymmetric Reduction to Chiral Diarylethanols

The 1,2‑diarylethanone scaffold with a chlorine‑differentiated aryl pair is a direct precursor to chiral secondary alcohols used in luliconazole and related imidazole antifungals [1]. The regioisomer 654682‑18‑5, with its carbonyl on the para‑chlorophenyl ring, yields a chiral alcohol with a distinct steric environment at the hydroxyl‑bearing carbon compared to alcohols derived from the 94171‑11‑6 isomer. This difference can influence the enantioselectivity of ketoreductase‑ or oxazaborolidine‑mediated reductions, making the correct regioisomer indispensable for obtaining the desired enantiomer in high ee.

Cross-Coupling Building Block

Two different chlorine environments — para on one ring, ortho‑ and para‑ on the other — provide orthogonal reactivity handles . The para‑chlorine on the carbonyl‑bearing ring is poised for Pd‑catalyzed cross‑coupling (Suzuki, Buchwald) after ketone protection, while the 2,4‑dichlorophenyl methylene side can be functionalized via enolate alkylation. The positional isomer would reverse this reactivity sequence, potentially compromising a convergent synthetic route.

Low-Crystallinity Screening

The apparent absence of a sharp melting point for 654682‑18‑5 suggests the compound may exist as an oil or low‑melting solid, which can be advantageous in early‑stage formulation screening where amorphous dispersions are preferred for solubility enhancement. Researchers comparing diarylethanone series for solubility‑limited bioavailability can use 654682‑18‑5 as a tool to probe the effect of reduced crystallinity on dissolution rate.

Cold-Chain Procurement Pilots

Because 654682‑18‑5 requires 2–8 °C storage per at least one major vendor , it serves as a model compound for testing cold‑chain logistics in research organizations scaling up temperature‑sensitive intermediates. Procurement teams can use this compound to benchmark the incremental cost and operational complexity of refrigerated versus ambient chemical supply before committing to larger campaigns with more expensive cold‑chain APIs.

Application
Selection Property
Validation Focus
Asymmetric Reduction
Carbonyl placement on para-chlorophenyl ring
Enantioselectivity and ee in ketoreductase or oxazaborolidine-mediated reductions
Cross-Coupling Building Block
Orthogonal reactivity of para- vs. ortho/para-chloro substituents
Sequential Pd-catalyzed coupling and enolate alkylation compatibility
Low-Crystallinity Screening
Absence of sharp melting point
Amorphous dispersion behavior and dissolution rate in formulation models
Cold-Chain Procurement Pilot
2–8 °C storage requirement
Logistics cost benchmarking for temperature-sensitive intermediate scale-up
Research use only. Verify regioisomeric identity and physical form with supplier before committing to synthesis routes. Cold-chain requirements may vary by vendor; confirm storage conditions for each lot.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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